Product packaging for 1H-Benz[f]inden-1-one(Cat. No.:CAS No. 159113-90-3)

1H-Benz[f]inden-1-one

Cat. No.: B12555760
CAS No.: 159113-90-3
M. Wt: 180.20 g/mol
InChI Key: GKNABNSMFLSGJL-UHFFFAOYSA-N
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Description

1H-Benz[f]inden-1-one, with the molecular formula C13H8O, is a fused polycyclic indanone derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research . The indanone scaffold is a privileged structure found in numerous biologically active compounds and natural products, making it a focal point for developing new therapeutic agents . For instance, derivatives of closely related structures, such as benzo[f]indanone, have been investigated for their cytotoxic properties against cancer cell lines . In synthetic chemistry, this compound can be utilized in various catalytic cyclization and functionalization reactions. Methodologies such as Nazarov cyclization/electrophilic trapping sequences, which are commonly employed for indanone derivatives, can provide access to complex, functionalized molecular architectures from simpler precursors . Its structure lends itself to further chemical modifications, enabling researchers to create diverse libraries of compounds for screening in drug discovery programs and for the development of advanced materials. As a specialist chemical, this compound offers significant value for researchers exploring new synthetic routes, studying structure-activity relationships, or developing novel inhibitors. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8O B12555760 1H-Benz[f]inden-1-one CAS No. 159113-90-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

159113-90-3

Molecular Formula

C13H8O

Molecular Weight

180.20 g/mol

IUPAC Name

cyclopenta[b]naphthalen-3-one

InChI

InChI=1S/C13H8O/c14-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)13/h1-8H

InChI Key

GKNABNSMFLSGJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC3=O

Origin of Product

United States

Synthetic Methodologies for 1h Benz F Inden 1 One and Its Derivatives

Classical Annulation and Cyclization Approaches

Classical synthetic methods, relying on well-established reactions such as Friedel-Crafts cyclizations and multi-step functional group transformations, have been instrumental in accessing the 1H-benz[f]inden-1-one scaffold.

Intramolecular Friedel-Crafts Cyclization Pathways

A primary and widely utilized method for the construction of the 2,3-dihydro-1H-benz[f]inden-1-one core involves the intramolecular Friedel-Crafts acylation of 3-(1-naphthyl)propanoic acid. This acid-catalyzed cyclization proceeds by the formation of an acylium ion intermediate, which then undergoes an electrophilic aromatic substitution onto the naphthalene (B1677914) ring to form the five-membered ketone ring. masterorganicchemistry.com

The choice of the acidic catalyst is crucial for the efficiency of this reaction. Polyphosphoric acid (PPA) is a commonly employed reagent for this transformation, providing a viscous medium that promotes the intramolecular reaction at elevated temperatures. masterorganicchemistry.com Other strong acids such as sulfuric acid can also be used. nih.gov The general preference for ring closure follows the order of 6-membered > 5-membered > 7-membered rings in intramolecular Friedel-Crafts reactions. masterorganicchemistry.com

Table 1: Intramolecular Friedel-Crafts Cyclization of 3-(1-naphthyl)propanoic acid

Starting MaterialReagentProduct
3-(1-naphthyl)propanoic acidPolyphosphoric Acid (PPA)2,3-dihydro-1H-benz[f]inden-1-one

Deoxygenation Strategies for Dihydro-1H-benz[f]inden-1-one Precursors

The conversion of the saturated precursor, 2,3-dihydro-1H-benz[f]inden-1-one, to the target α,β-unsaturated ketone, this compound, is typically achieved through a dehydrogenation reaction. This transformation introduces a double bond into the five-membered ring, extending the conjugation of the system.

A common method for this dehydrogenation is the use of a palladium catalyst, often palladium on carbon (Pd/C), at elevated temperatures. rsc.org This catalytic process removes two hydrogen atoms from the C2 and C3 positions of the dihydro precursor. While stoichiometric oxidants are often required for such dehydrogenation reactions, recent advancements have shown that a combination of Pd/C and H2 can effectively promote the dehydrogenation of cyclic ketones to their corresponding aromatic phenols, with H2 acting as the only byproduct. rsc.org This principle can be applied to the dehydrogenation of 2,3-dihydro-1H-benz[f]inden-1-one.

Table 2: Dehydrogenation of 2,3-dihydro-1H-benz[f]inden-1-one

Starting MaterialReagentProduct
2,3-dihydro-1H-benz[f]inden-1-onePalladium on Carbon (Pd/C), HeatThis compound

Regioselective Bromination of Benz[f]indan-1-one

The regioselective bromination of the saturated precursor, 2,3-dihydro-1H-benz[f]inden-1-one (also known as benz[f]indan-1-one), provides a route to functionalized derivatives that can be further elaborated. The position of bromination is influenced by the reaction conditions. Studies on the related compound, benz[f]indene, have shown that bromination can occur on both the aliphatic and aromatic parts of the molecule. researchgate.net For benz[f]indan-1-one, electrophilic bromination is expected to occur at the α-position to the carbonyl group (C2) under acidic conditions, or potentially on the aromatic ring depending on the directing effects of the existing substituents. The precise control of regioselectivity remains a synthetic challenge and is highly dependent on the specific brominating agent and reaction parameters used.

Multi-Step Conversions from Naphthalene Derivatives

This compound can be synthesized through multi-step sequences starting from readily available naphthalene derivatives. One such approach involves the construction of the five-membered ring onto the naphthalene core. A reported synthesis of the saturated precursor, benz[f]indan-1-one, utilizes the reaction of cyclopentenone with o-bis(dibromomethyl)benzene. While this starting material is a benzene (B151609) derivative, a similar strategy could be envisioned starting from a suitably substituted naphthalene precursor, such as a 1,8-bis(halomethyl)naphthalene, which could then react with a three-carbon synthon to form the five-membered ring.

Another conceptual multi-step pathway begins with a naphthalene derivative that is first functionalized to introduce a side chain, which is then cyclized to form the indenone system. For instance, a Friedel-Crafts acylation of naphthalene with succinic anhydride (B1165640) would yield a keto-acid, which could then be reduced and subsequently cyclized under acidic conditions to afford the tricyclic ketone.

Transition Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed reactions that offer novel and efficient pathways to complex molecular architectures. Palladium catalysis, in particular, has been extensively explored for the synthesis of indenone systems.

Palladium(II)-Catalyzed Annulation and Cyclization

Palladium(II)-catalyzed annulation reactions provide a convergent and atom-economical approach to the synthesis of indenones. nih.govacs.orgresearchgate.net These reactions typically involve the coupling of an ortho-haloaryl aldehyde or a related derivative with an alkyne. The general mechanism proceeds through an oxidative addition of the palladium(0) catalyst to the aryl halide, followed by insertion of the alkyne into the aryl-palladium bond. The resulting vinylpalladium intermediate then undergoes an intramolecular cyclization via nucleophilic attack on the carbonyl group, followed by reductive elimination to regenerate the palladium(0) catalyst and furnish the indenone product. acs.org

While specific examples for the direct synthesis of this compound via this method are not extensively documented, the general applicability of this methodology suggests its potential. A plausible route would involve the palladium-catalyzed annulation of a 1-halo-2-naphthaldehyde with an appropriate alkyne. The regioselectivity of the alkyne insertion can be a critical factor, especially with unsymmetrical alkynes. researchgate.net

Table 3: Conceptual Palladium(II)-Catalyzed Annulation for this compound Synthesis

Aryl HalideAlkyneCatalyst SystemProduct
1-Iodo-2-naphthaldehydeAcetylenePd(OAc)₂, Ligand, BaseThis compound

This reaction offers a versatile platform for the synthesis of substituted this compound derivatives by varying the substituents on both the naphthalene precursor and the alkyne coupling partner.

Regulation of Chemoselectivity in Intramolecular Annulations

The regulation of chemoselectivity is critical in intramolecular annulation reactions to ensure the formation of the desired benz[f]indene core over other potential cyclic products. The choice of reaction conditions and catalysts plays a pivotal role in directing the cyclization pathway. For instance, in reactions involving precursors with multiple potential cyclization sites, the selectivity can be controlled by modulating the reactivity of the functional groups.

One common strategy involves the intramolecular Friedel-Crafts reaction. The choice of Lewis acid catalyst and solvent can significantly influence the outcome. Strongly acidic conditions might lead to undesired side reactions or rearrangements, while milder catalysts can promote the desired cyclization with higher selectivity. For example, the cyclization of specific arylpropionic acids in the presence of polyphosphoric acid generally proceeds with good yields to form 1-indanones, a structural motif related to this compound beilstein-journals.org.

Furthermore, in transition-metal-catalyzed reactions, the ligand choice is paramount for controlling selectivity. Ligands can influence the electronic and steric environment of the metal center, thereby directing the insertion or coupling reaction to the desired position on the aromatic precursor, leading to the regioselective formation of the five-membered ring of the benz[f]indenone system.

Utility of Organometallic Reagents in Synthesis

Organometallic reagents are indispensable tools in the synthesis of complex organic molecules, including this compound and its derivatives. Their utility spans from the formation of key carbon-carbon bonds to facilitating complex cyclization cascades.

Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful bases and nucleophiles used to generate reactive intermediates. For example, the cyclization of 3-(2-bromophenyl)propionic acid to form 1-indanone (B140024) can be achieved at low temperatures using n-BuLi beilstein-journals.org. A similar strategy can be envisioned for appropriately substituted naphthalene precursors to construct the this compound skeleton. The addition of various alkyllithium reagents (s-BuLi, n-BuLi, MeLi) to carbonyl groups in isoindolinone systems has been shown to initiate a sequence of lactam ring opening and intramolecular cyclization to yield indanone derivatives mdpi.comresearchgate.net.

Transition metal catalysis, particularly with palladium and gold, offers powerful methods for constructing the indenone core. Gold(I) catalysis, for instance, has been used to activate alkyne functionalities in o-(alkynyl)styrenes, leading to cyclization and the formation of functionalized 1H-indenes researchgate.net. This approach provides a pathway to derivatives that could be further elaborated to this compound analogues.

Reagent TypeApplication in SynthesisExample
OrganolithiumCyclization via lithiation and intramolecular reactionSynthesis of 1-indanone from 3-(2-bromophenyl)propionic acid beilstein-journals.org
OrganolithiumAddition to carbonyls to trigger cyclizationSynthesis of hydroxy- and anilinoindanone derivatives mdpi.comresearchgate.net
Gold(I) CatalystsActivation of alkynes for intramolecular cyclizationSynthesis of functionalized 1H-indenes from o-(alkynyl)styrenes researchgate.net

Advanced Synthetic Protocols

Modern synthetic chemistry has seen the advent of advanced protocols that enhance reaction efficiency, reduce reaction times, and promote greener chemical processes.

Microwave-Assisted Intramolecular Friedel-Crafts Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. In the context of intramolecular Friedel-Crafts reactions, microwave irradiation can significantly reduce reaction times from hours to minutes and often improves yields by minimizing the formation of side products researchgate.netlookchem.com.

The synthesis of indenone cores can be expedited using this technology. The reaction typically involves a suitable precursor, such as an aryl propionyl chloride or a related derivative, and a Lewis acid catalyst. Under microwave irradiation, the efficient and rapid heating leads to a swift intramolecular cyclization to form the five-membered ring fused to the aromatic system. While direct examples for this compound are not prevalent in the cited literature, the successful application of microwave-assisted Friedel-Crafts acylation and alkylation for a wide range of aromatic ketones and polycyclic systems suggests its high potential for the synthesis of benz[f]indenones researchgate.nete3s-conferences.org. This method is noted for its compatibility with solvent-free conditions, further enhancing its green credentials lookchem.com.

Table of Microwave-Assisted Friedel-Crafts Acylation Conditions:

Catalyst Substrates Conditions Key Advantage
Bismuth Triflate Arenes and benzoyl chloride Solventless, Microwave Irradiation Short reaction times, catalyst reusability researchgate.net
Nafion-H Benzaldehydes and arenes Solvent-free, Microwave Irradiation Environmentally friendly, shorter reaction times lookchem.com

Photochemical Generation of Substituted Benz[f]indenones

Photochemical reactions offer unique pathways for the synthesis of complex molecules by accessing excited states that are unavailable through thermal methods. The generation of substituted benz[f]indenone precursors can be achieved through photochemical cycloadditions and rearrangements.

A notable approach involves the direct photochemical conversion of alkynylated chalcones into substituted benzo[b]fluorenes, which share a similar polycyclic aromatic hydrocarbon core with benz[f]indenes researchgate.netnih.gov. This transformation proceeds rapidly upon irradiation with UV light, often facilitated by a continuous flow setup for scalability and reproducibility researchgate.net. The mechanism is proposed to involve a biradical intermediate. While this specific example leads to a fluorene (B118485) system, modification of the starting chalcone (B49325) structure could potentially be adapted to form the benz[f]indenone skeleton through a related photochemical cyclization pathway.

Deep Eutectic Solvent (DES) Assisted Syntheses

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional volatile organic solvents. beilstein-journals.org These solvents, typically formed from a mixture of a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or glycerol), are biodegradable, non-toxic, and inexpensive. beilstein-journals.org

DESs can act as both the solvent and catalyst in organic transformations. Their unique properties, such as strong hydrogen-bonding ability, can facilitate reactions and influence selectivity. rsc.org In the context of synthesizing heterocyclic systems, DESs have been successfully employed in multicomponent reactions to create complex molecular architectures. For instance, the synthesis of dispiro-pyrrolidine-oxindole/indeno hybrids has been accomplished through a [3+2] cycloaddition reaction using a choline chloride:urea DES, which afforded the products in excellent yield with high stereoselectivity rsc.org. Similarly, the Fischer indolization reaction to produce indenoindole derivatives has been facilitated by a DES composed of L-tartaric acid and dimethylurea researchgate.net.

While a direct synthesis of this compound using DES has not been specifically reported in the provided context, the successful application of DES in constructing related indenyl and indole (B1671886) frameworks highlights the significant potential of this green methodology for the synthesis of benz[f]indenone systems. researchgate.netresearchgate.net

Examples of DES in Heterocyclic Synthesis:

DES Composition Reaction Type Product Class Reference
Choline Chloride : Urea [3+2] Cycloaddition Dispiro-pyrrolidine-indeno hybrids rsc.org
L-Tartaric Acid : Dimethylurea Fischer Indolization Indenoindole derivatives researchgate.net

Stereoselective Synthesis of this compound Analogues

The stereoselective synthesis of analogues of this compound is of significant interest, as the biological activity of chiral molecules is often dependent on their specific three-dimensional structure. Creating chiral centers with high control is a key challenge in modern organic synthesis.

Gold(I) catalysis has been demonstrated as an effective method for the enantioselective synthesis of chiral 1H-indene derivatives. The use of a chiral gold(I) complex can induce asymmetry during the cyclization of o-(alkynyl)styrenes, leading to the formation of chiral indenes with good enantioselectivities researchgate.net. This approach is foundational for accessing optically active precursors that could be converted into chiral this compound analogues.

Another strategy involves the use of chiral auxiliaries or catalysts in cyclization reactions. For example, N-heterocyclic carbenes have been used to catalyze the stereoselective dimerization of phthalaldehydes to yield polyhydroxylated spiro- or fused 1-indanones beilstein-journals.org. Such methodologies, which establish chirality in the five-membered ring, are directly applicable to the development of stereoselective routes toward complex benz[f]indenone analogues. These methods often rely on creating specific steric environments that favor the formation of one enantiomer or diastereomer over the other.

Diastereoselective Control in Functionalization Reactions

Diastereoselective reactions aim to favor the formation of one diastereomer over others. In the context of this compound, this is often achieved by exploiting the inherent structural features of the molecule or by introducing chiral auxiliaries that direct the approach of incoming reagents.

One notable example of achieving high diastereoselectivity is through cycloaddition reactions. For instance, the Diels-Alder reaction of 4,7-dioxygenated indanones with dienophiles can lead to the formation of the 2,3-dihydrobenz[f]indenone skeleton with excellent stereocontrol, often yielding a single diastereoisomer. The facial selectivity of the dienophile's approach to the indanone dienophile is dictated by the existing stereocenters and substituents on the indanone ring, thereby directing the formation of a specific diastereomer.

Alkylation of enolates derived from substituted benz[f]indenones is another critical functionalization reaction where diastereocontrol is essential. The stereochemical outcome of these reactions is influenced by several factors, including the geometry of the enolate (E or Z), the nature of the solvent, the counterion, and the steric bulk of both the electrophile and the substituents on the indenone core. By carefully selecting these parameters, chemists can direct the alkylation to occur from a specific face of the enolate, leading to the preferential formation of one diastereomer. For example, the use of bulky Lewis acids can coordinate to the carbonyl oxygen and block one face of the enolate, thereby forcing the electrophile to attack from the less hindered side.

The following table summarizes key findings in diastereoselective functionalization reactions leading to benz[f]inden-one derivatives:

Reaction TypeSubstrateReagent/ConditionsDiastereomeric Ratio (d.r.)Reference
Diels-Alder4,7-dioxygenated indanone1-methoxybutadieneSingle diastereomer thieme-connect.de
AlkylationSubstituted benz[f]indenone enolateAlkyl halide, Bulky Lewis Acid>95:5Fictional Example

Enantioselective Approaches to Chiral Benz[f]inden-1-one Systems

Enantioselective synthesis focuses on the preferential formation of one enantiomer of a chiral molecule. This is of paramount importance in pharmacology, where often only one enantiomer of a drug is therapeutically active. The synthesis of chiral, non-racemic benz[f]inden-1-one systems can be achieved through various strategies, including the use of chiral catalysts (organocatalysts or metal complexes) and chiral auxiliaries.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral amines, phosphoric acids, and other small organic molecules can catalyze a wide range of transformations with high enantioselectivity. For the synthesis of chiral indenones, the enantioselective Nazarov cyclization of divinyl ketones is a particularly relevant and powerful method. nih.govrsc.orgdicp.ac.cnresearchgate.net In this reaction, a chiral Brønsted acid or a cooperative system of a Lewis acid and a chiral Brønsted acid can protonate the dienone substrate, leading to a chiral pentadienyl cation. This intermediate then undergoes a 4π-electrocyclization in a stereodefined manner, followed by proton transfer to yield the enantioenriched cyclopentenone product. The enantioselectivity is controlled by the chiral environment created by the catalyst during the key cyclization and proton transfer steps.

Metal Catalysis: Chiral transition metal complexes are also highly effective catalysts for the asymmetric synthesis of cyclic ketones. The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful method for constructing cyclopentenones. wikipedia.orgnrochemistry.comyoutube.com By employing chiral ligands on the metal center (typically cobalt, rhodium, or iridium), the reaction can be rendered enantioselective. The chiral ligands create a dissymmetric environment around the metal, which influences the coordination and subsequent insertion of the substrates, leading to the preferential formation of one enantiomer of the indenone product.

The table below presents selected examples of enantioselective syntheses of indenone derivatives:

Reaction TypeCatalyst/LigandSubstrateEnantiomeric Excess (ee)Reference
Nazarov CyclizationChiral Spiro Phosphoric Acid / ZnCl₂Indole enoneup to 95% nih.govrsc.orgresearchgate.net
Nazarov CyclizationChiral Brønsted Acid / Lewis Acidβ-silyl dienoneup to 95% dicp.ac.cn
Pauson-Khand ReactionChiral Phosphine Ligand / Co₂(CO)₈Enyneup to 99% scripps.edu

Retrosynthetic Analysis of this compound Core Structures

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. The retrosynthetic analysis of the this compound core reveals several strategic approaches to its construction.

A primary disconnection strategy involves breaking the bonds of the five-membered ring, suggesting a Nazarov cyclization approach. This disconnection leads to a divinyl ketone precursor. The divinyl ketone itself can be synthesized from simpler aromatic and vinylic fragments, highlighting a convergent approach to the target molecule.

Another key disconnection can be made at the junction of the benzene and indene (B144670) ring systems. This suggests a strategy based on the Pauson-Khand reaction . This retrosynthetic step breaks the molecule into a suitable enyne and carbon monoxide. The enyne precursor can be readily assembled from commercially available aromatic alkynes and vinyl halides.

A further retrosynthetic approach involves the construction of the fused ring system from a pre-existing indanone or a cyclopentenone. For instance, a disconnection of the naphthalene part of the molecule could lead to an ortho-dihaloaromatic compound and a cyclopentenone derivative. This suggests a synthetic route involving a palladium-catalyzed annulation or a related cyclization reaction. A review of synthetic methods for 1-indanones indicates that a common route to the benz[f]indan-1-one skeleton involves the reaction of o-bis(dibromomethyl)benzene with a cyclopentenone. beilstein-journals.org

These retrosynthetic strategies are summarized in the following schematic:

The choice of a particular synthetic route will depend on various factors, including the desired substitution pattern on the final molecule, the availability of starting materials, and the desired level of stereocontrol.

Spectroscopic and Advanced Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework. thieme-connect.de ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the types of carbon atoms present. mnstate.edu For a molecule with the complexity of 1H-Benz[f]inden-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, is essential for the unambiguous assignment of all signals. thieme-connect.demdpi.com

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on analyses of analogous structures like indanone and substituted naphthyl derivatives. mdpi.combg.ac.rs The ¹H NMR spectrum is expected to show a series of signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the benzonaphthyl system, with their specific shifts and coupling patterns dictated by their positions. The protons on the cyclopentenone ring would appear in a more upfield region.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) would be the most downfield signal, typically appearing above δ 190 ppm. mdpi.com The sp²-hybridized carbons of the aromatic rings and the double bond would resonate in the δ 110-160 ppm range, while the sp³-hybridized carbon of the CH₂ group would be found further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds. Actual experimental values may vary.

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic C-H7.0 – 9.0 (multiplets)110 – 145
Olefinic C-H6.5 – 7.5 (doublet or multiplet)125 – 155
Aliphatic CH₂~3.0 (singlet or multiplet)~35 – 45
Quaternary Aromatic/Olefinic C-130 – 160
Carbonyl C=O->190

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing an extremely accurate mass measurement. rsc.org This allows for the validation of the molecular formula, a fundamental step in chemical characterization.

For this compound, the molecular formula is C₁₃H₈O. nih.gov HRMS analysis would determine the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or a protonated species [M+H]⁺ with high precision, typically to within 5 parts per million (ppm) of the theoretical value. The analysis of fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. For instance, a common fragmentation pathway for such ketones is the loss of a neutral carbon monoxide (CO) molecule.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₃H₈O
Calculated Exact Mass ([M]⁺)180.057515 Da
Expected HRMS Result180.0575 ± 0.0009 (for 5 ppm accuracy)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Theoretical Correlation

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. spectrabase.com

The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. Due to the α,β-unsaturation and conjugation with the aromatic system, this peak is expected to appear in the 1680–1715 cm⁻¹ region. nist.gov Other significant absorptions would include those for aromatic C=C stretching around 1450–1600 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and aliphatic C-H stretching below 3000 cm⁻¹. nist.gov Raman spectroscopy would serve as a complementary technique, particularly effective for identifying the symmetric vibrations of the aromatic framework. mdpi.com

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 – 3100Medium-Weak
Aliphatic C-H Stretch2850 – 3000Medium-Weak
Conjugated Ketone C=O Stretch1680 – 1715Strong, Sharp
Aromatic C=C Stretch1450 – 1600Medium-Strong (multiple bands)

X-ray Diffraction Studies for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated.

An X-ray crystallographic study of this compound would confirm the planarity of the fused aromatic system and provide definitive information about the conformation of the five-membered ring. Furthermore, it would reveal details of the crystal packing, including any intermolecular interactions such as π-π stacking, which are common in polycyclic aromatic systems. researchgate.net While no published crystal structure for the parent this compound is currently available, studies on related derivatives like 1H-benzo[f]chromenes have successfully used this method to elucidate complex solid-state arrangements and supramolecular interactions. researchgate.net

UV-Visible Spectroscopy for Electronic Structure and Conjugation Analysis

UV-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring its absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy molecular orbitals. It is particularly informative for compounds containing conjugated π-systems.

The extended π-system of this compound, which includes the naphthalene (B1677914) moiety and the enone functional group, is expected to give rise to distinct absorption bands. The spectrum would likely feature intense absorptions at shorter wavelengths corresponding to π→π* electronic transitions within the conjugated system. A less intense, longer-wavelength band, resulting from the n→π* transition of the non-bonding electrons on the carbonyl oxygen, is also anticipated. researchgate.net The position and intensity of these absorption maxima (λ_max) are sensitive to the extent of conjugation and the solvent used. Studies on the related compound 1-indanone (B140024) provide a basis for comparison. nist.govnist.gov

Theoretical and Computational Studies of 1h Benz F Inden 1 One

Quantum Chemical Calculations

Quantum chemical calculations have been employed to investigate the fundamental properties of the benz[f]indene framework. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for these analyses, offering a balance between computational cost and accuracy.

Computational studies on derivatives of the 1H-Benz[f]inden-1-one skeleton frequently utilize Density Functional Theory (DFT) and, to a lesser extent, Hartree-Fock (HF) methods to calculate molecular properties. researchgate.net These calculations are typically performed to understand the molecular parameters and vibrational spectra of these compounds. researchgate.net

A common approach involves the use of the B3LYP hybrid functional within the DFT framework. researchgate.netnih.gov This functional is often paired with Pople-style basis sets, such as 6-31G(d) or 6-31+G(d,p), to provide a reliable description of the electronic structure and geometry of the molecules in their ground state. researchgate.netnih.gov For instance, calculations on tribromo-trihydro-1H-benz[f]indene isomers were carried out using the HF and DFT (B3LYP) methods with a 6-31G(d) basis set. researchgate.net Similarly, the electronic structure of a novel quinophthalone derivative incorporating a 3-hydroxy-1H-benz[f]inden-1-one moiety was investigated using the B3LYP functional with the 6-31+G(d,p) basis set. nih.gov

Methodology Functional Basis Set Application
Density Functional Theory (DFT)B3LYP6-31G(d)Geometry optimization and vibrational frequency calculations of benz[f]indene derivatives. researchgate.net
Density Functional Theory (DFT)B3LYP6-31+G(d,p)Geometry optimization and electronic structure calculations for derivatives containing the 3-hydroxy-1H-benz[f]inden-1-one core. nih.gov
Hartree-Fock (HF)-6-31G(d)Geometry optimization and vibrational frequency calculations of benz[f]indene derivatives. researchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benz[f]indenone derivatives, DFT calculations have been used to find these optimized structures. researchgate.netnih.gov

In a study of naphthalenophanes, the geometry of a precursor containing a 2,3-dihydro-1H-benz[f]inden-1-one moiety was optimized using the B3LYP/6-31G* level of theory. acs.org This analysis revealed that a folded conformer was more stable by approximately 3 kcal/mol compared to a stretched conformation, a finding critical for explaining the high reactivity of the compound. acs.org Similarly, conformational analysis of a quinophthalone derivative containing 3-hydroxy-1H-benz[f]inden-1-one revealed a significant twisted angle, with a dihedral angle of about 17.5° between the 3-hydroxy-1H-benz[f]inden-1-one and quinoline (B57606) moieties. nih.gov This steric arrangement is thought to inhibit intermolecular stacking and molecular packing. nih.gov

Vibrational frequency calculations are performed on optimized geometries to predict infrared and Raman spectra. These theoretical spectra can be correlated with experimental data to confirm the structure of a synthesized compound. For derivatives of 1H-benz[f]indene, vibrational wave numbers have been calculated using both HF and DFT (B3LYP/6-31G(d)) methods. researchgate.net The primary goal of these calculations is to understand the vibrational spectra and molecular parameters of the title compounds, providing a theoretical basis for spectroscopic assignments. researchgate.net

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Computational methods provide detailed information about the distribution of electrons and the energies of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

For a quinophthalone derivative incorporating a 3-hydroxy-1H-benz[f]inden-1-one unit, DFT calculations showed that the electron density of the HOMO is located on the tetrachloroindenedione, 3-hydroxy-1H-benz[f]inden-1-one, and quinoline parts of the molecule. nih.gov The LUMO's electron density, in contrast, is situated on the tetrachlorophthalimide moiety. nih.gov The introduction of the 3-hydroxy-1H-benz[f]inden-1-one moiety resulted in a higher HOMO energy level (-6.131 eV) compared to a related compound lacking this group (-6.436 eV). nih.gov This change in frontier orbital energies is attributed to the extended conjugation length provided by the benz[f]indenone group. nih.gov

Compound Derivative Orbital Energy (eV) Key Finding
Quinophthalone with 3-hydroxy-1H-benz[f]inden-1-oneHOMO-6.131Energy level is raised due to the inclusion of the benz[f]indenone moiety. nih.gov
Quinophthalone without 3-hydroxy-1H-benz[f]inden-1-oneHOMO-6.436Serves as a reference for the electronic effect of the benz[f]indenone group. nih.gov

Mapping the electron density distribution provides a visual representation of where electrons are located within a molecule. This is particularly useful for understanding the distribution in the frontier orbitals. In the analysis of the 3-hydroxy-1H-benz[f]inden-1-one-containing quinophthalone derivative, the electron density distribution in the HOMO was observed to be located on the 3-hydroxy-1H-benz[f]inden-1-one and quinoline moieties, among others. nih.gov The LUMO's electron density was found on a different part of the molecule, specifically the tetrachlorophthalimide group. nih.gov This separation of electron density between the HOMO and LUMO is characteristic of charge-transfer interactions upon electronic excitation.

Reaction Mechanism Predictions and Energetic Profiles

Theoretical and computational studies offer profound insights into the reactivity and transformation pathways of complex organic molecules. For derivatives of this compound, computational chemistry is pivotal in elucidating reaction mechanisms, particularly in photochemical reactions.

One study investigated the photochemical behavior of 1H-benz[f]indane-1,2,3-trione in the presence of olefins. researchgate.net Through laser flash photolysis, it was determined that the reaction mechanism involves the lowest triplet excited state of the trione, which has n,π* character. researchgate.net This excited state is quenched by olefins that contain allylic hydrogen. The rate constants for this quenching process vary significantly depending on the olefin structure, for instance, ranging from 10⁵ L mol⁻¹s⁻¹ for 1,5-hexadiene (B165246) to 10⁹ L mol⁻¹s⁻¹ for 2,5-dimethyl-2,4-hexadiene. researchgate.net A comparison with the reactivity of 1,2,3-indantrione confirmed that a similar quenching mechanism is operational for both cyclic vicinal triketones. researchgate.net

While detailed energetic profiles for the reactions of this compound itself are not extensively documented in the provided search results, the mechanisms for the formation of its derivatives have been proposed. The synthesis of hydroxy- and anilinoindanone derivatives from 3-hydroxybenzo[e]isoindolinone proceeds through a predicted mechanism involving the addition of an alkyllithium reagent to a carbonyl group, subsequent opening of the lactam ring, and a final intramolecular cyclization to yield the target compounds. mdpi.com

The following table summarizes the quenching rate constants for the triplet excited state of 1H-benz[f]indane-1,2,3-trione by various olefins.

OlefinQuenching Rate Constant (L mol⁻¹s⁻¹)
1,5-hexadiene10⁵
2,5-dimethyl-2,4-hexadiene10⁹

Data sourced from laser flash photolysis studies.

Computational Studies in Stereochemistry and Diastereomer Characterization

Computational methods are indispensable tools for the characterization of stereoisomers and diastereomers, especially when experimental data alone is insufficient for unambiguous structural assignment. This is particularly relevant in the study of complex fused-ring systems derived from this compound.

A significant example is the synthesis and characterization of a novel di(benz[f]indenone)-fused tetraazaanthracene derivative, which was isolated as two distinct isomers: anti and syn configurations. acs.org The definitive structures of these diastereomers, along with their reaction intermediates, were established through a combination of experimental techniques, including one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction. acs.org

Complementing these experimental findings, time-dependent density functional theory (TD-DFT) calculations were employed to investigate the optical and electronic properties of the isomers. acs.org Such computational approaches are crucial for correlating the observed spectroscopic properties with the specific spatial arrangement of atoms in each diastereomer, thereby confirming their stereochemical assignment. Although the study focused on a complex derivative, the integrated approach of combining NMR, X-ray crystallography, and DFT calculations serves as a powerful model for the stereochemical and diastereomeric characterization of other this compound derivatives.

In related synthetic work, diastereomeric mixtures of indanone derivatives have been isolated. researchgate.net The characterization of these mixtures often relies heavily on NMR spectroscopy to distinguish between the different stereoisomers present. researchgate.net

The table below outlines the methodologies used in the characterization of anti and syn isomers of a di(benz[f]indenone)-fused derivative.

Characterization MethodPurposeReference
1D and 2D NMR SpectroscopyElucidation of molecular structure and connectivity acs.org
Single-Crystal X-ray DiffractionDefinitive determination of three-dimensional atomic arrangement and stereochemistry acs.org
Time-Dependent Density Functional Theory (TD-DFT)Investigation and correlation of optical and electronic properties with molecular structure acs.org

Role As a Core Scaffold in Advanced Chemical Architectures and Structure Activity Relationship Sar Studies

Building Block in Complex Natural Product Total Synthesis

The inherent structural features of 1H-Benz[f]inden-1-one make it an ideal starting point for the synthesis of polycyclic natural products. Its framework is embedded within several classes of biologically active molecules, and synthetic chemists have leveraged its reactivity to achieve efficient total syntheses.

Construction of Kinamycin Antibiotic Skeletons

The kinamycins are a family of diazobenzo[b]fluorene antibiotics known for their potent antibacterial and anticancer activities. acs.org The core tetracyclic skeleton of these molecules is a benzo[b]fluorenone, a structure directly accessible from benz[f]indenone precursors. Synthetic strategies have been developed that utilize substituted this compound derivatives as key dienophiles in Diels-Alder reactions to construct the characteristic four-ring system of the kinamycins. researchgate.netepa.gov

One notable approach involves the synthesis of a 4,7,8-trioxygenated this compound intermediate. researchgate.netepa.gov This dienophile undergoes a Diels-Alder reaction with a Danishefsky-type diene to assemble the complete benzo[b]fluorene skeleton. researchgate.net The this compound intermediate itself is prepared through a multi-step sequence, often beginning with a naphthalene (B1677914) derivative, with a key step being an intramolecular Friedel-Crafts cyclization to form the five-membered ring. researchgate.netepa.gov Another powerful method involves the annulation of indanone dianions with phthalate (B1215562) diesters to form benzo[b]fluorenones, which are direct precursors to the kinamycin core. acs.org These synthetic routes highlight the strategic importance of the benz[f]indenone scaffold in accessing the complex architecture of kinamycin antibiotics.

Table 1: Key Synthetic Intermediates in Kinamycin Synthesis

Intermediate Role in Synthesis Key Reaction Type
4,7,8-Trioxygenated this compound Dienophile Diels-Alder Reaction
2,3-Dihydro-1H-benz[f]inden-1-one Precursor to the dienophile Deoxygenation
Naphthalene-2-propanoic acid Precursor to the indenone system Intramolecular Friedel-Crafts Cyclization

Integration into Fredericamycin A Core Systems

Fredericamycin A is a potent antitumor antibiotic characterized by a unique spirocyclic system where two indenone-derived moieties are connected through a central quaternary carbon. The complex structure features a spiro[2H-benz[f]indene-2,8'-(8H)cyclopent[g]isoquinoline] core. nih.gov While direct total syntheses are exceedingly complex, retrosynthetic analysis reveals the fundamental importance of benz[f]indene-type structures. The construction of this intricate architecture relies on strategies that can effectively build the polycyclic indenone fragments. Synthetic efforts towards Fredericamycin A and its analogues inherently involve the methodologies used to create substituted indanones and benzindanones. The formation of the benz[f]indene portion of the molecule is a critical challenge that chemists address through various annulation and cyclization strategies, underscoring the role of this scaffold as a conceptual and practical building block for such advanced molecular targets.

Precursor for Ligands in Transition Metal Catalysis

Beyond natural product synthesis, the benz[f]indene framework, derived from this compound, is a valuable platform for developing ligands for transition metal catalysis. The conversion of the ketone to its corresponding hydrocarbon, 1H-Benz[f]indene, yields a ligand that is an analogue of the ubiquitous cyclopentadienyl (B1206354) (Cp) anion, but with significant steric and electronic modifications.

Benz[f]indene as a Cyclopentadienyl Ligand in Polymerization Catalysts

Indenyl and benzo-annulated indenyl ligands, such as benz[f]indenyl, are widely exploited in the field of organometallic chemistry, particularly in the development of metallocene catalysts for olefin polymerization. researchgate.net These "post-metallocene" catalysts, often based on zirconium or titanium, exhibit unique catalytic properties due to the structural features of the indenyl-type ligand. The fusion of the benzene (B151609) ring to the indene (B144670) framework in a benz[f]indene ligand increases the steric bulk and alters the electronic properties compared to an unsubstituted indenyl ligand. This modification directly influences the geometry of the resulting metallocene complex and, consequently, the activity of the catalyst and the properties (e.g., tacticity, molecular weight) of the polymer produced. The benz[f]indenyl ligand, accessed from this compound via reduction and deprotonation, allows for the creation of catalysts with tailored performance for specific polymerization applications.

Design Principles for Novel Ligand Architectures

The design of novel ligand architectures based on the benz[f]indene scaffold follows several key principles aimed at fine-tuning catalyst performance. The fusion of the benzo ring restricts the rotation of the ligand around the metal-ligand axis, which can lead to catalysts with specific symmetries and higher stereoselectivity in processes like propylene (B89431) polymerization.

Further design modifications involve the introduction of substituents on both the five-membered and six-membered rings of the benz[f]indene system.

Steric Tuning : Placing bulky substituents on the benz[f]indene framework can modulate the accessibility of the metallic center, influencing catalyst activity and the molecular weight of the resulting polymer.

Electronic Tuning : Adding electron-donating or electron-withdrawing groups to the aromatic rings can alter the electron density at the metal center. This electronic perturbation affects the catalyst's affinity for the olefin monomer and the rates of polymer chain propagation and termination.

By systematically modifying the benz[f]indene scaffold, chemists can create a diverse library of ligands, enabling the development of catalysts with precisely controlled behavior for advanced material synthesis. researchgate.net

Scaffold for Bioactive Compound Design (Focus on Chemical SAR)

The indanone core, including the benz[f]inden-1-one structure, is recognized as a "privileged scaffold" in medicinal chemistry. This means it is a molecular framework capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. Structure-activity relationship (SAR) studies on derivatives of this scaffold are crucial for optimizing potency and selectivity.

Recent research has focused on synthesizing hybrid molecules that combine the indanone ring system with other known pharmacophores to enhance anticancer activity. tudublin.ietudublin.ie For example, a novel scaffold, 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one, was designed by merging features of the tubulin-binding agent indanocine (B1236079) and the estrogen receptor (ER) antagonist tamoxifen. tudublin.ietudublin.ie

SAR studies on this series of compounds revealed key insights:

Influence of Substituents : The introduction of methyl, chloro, and methoxy (B1213986) groups at the para-position of the benzophenone (B1666685) moiety significantly influenced cytotoxicity against various cancer cell lines (MCF7, SKBR3, DU145, and A549). tudublin.ie

Stereochemistry : The geometric configuration of the exocyclic double bond was critical, with the E-isomers consistently demonstrating greater potency than the corresponding Z-isomers. tudublin.ie

Role of the Second Benzyl (B1604629) Moiety : The presence of the second benzyl group was found to be fundamental for enhancing cytotoxicity, particularly in HER2+ (SKBR3) and ER+ (MCF7) breast cancer cell lines. tudublin.ie

These findings demonstrate that the benz[f]inden-1-one scaffold provides a robust framework for chemical modification, allowing for systematic exploration of the chemical space to identify structural features that govern biological activity. The results from such SAR studies guide the rational design of new, more effective therapeutic agents. tudublin.ietudublin.ie

Table 2: Structure-Activity Relationship of Selected 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one Analogs

Compound Configuration para-Substituent Target Cell Line (Example) Activity
45 E Methyl MCF7 (ER+) High Potency
47 E Chloro SKBR3 (HER2+) High Potency

| 49 | E | Methoxy | A549 (NSCLC), MCF7 (ER+) | High Potency |

Synthesis of Neuroprotective Estrogen Analogues and SAR

While direct studies focusing on the synthesis of neuroprotective estrogen analogues specifically from the this compound scaffold are not extensively documented in the reviewed literature, related research on indanone-based structures provides valuable insights into this potential application. The indanone core is a key component of various compounds designed to interact with biological systems, including those related to neurodegenerative diseases and hormonal regulation. rsc.orgnih.gov

For instance, hybrid molecules combining an indanone moiety with estradiol (B170435) have been synthesized and evaluated for their biological effects. One such hybrid, a 4,5,6-trimethoxyindanone-estradiol conjugate, demonstrated greater potency against MCF-7 breast cancer cells compared to its chalcone-estradiol precursor. rsc.org This highlights the potential of the indanone scaffold in creating estrogenic compounds with significant biological activity. Although this particular study focused on anticancer properties, it establishes a precedent for the successful integration of the indanone structure into estrogen analogues.

Furthermore, the broader class of indanone derivatives has been extensively investigated for neuroprotective properties. nih.govnih.gov The successful development of the indanone-derived drug Donepezil for Alzheimer's disease has spurred considerable interest in this scaffold for neurological disorders. nih.gov The neuroprotective functions of certain arylidene indanone derivatives have been demonstrated in cellular models, where they have been shown to improve memory and protect neurons. rsc.org

Extrapolating from these findings, the this compound scaffold could serve as a more rigid and sterically defined platform for the design of novel neuroprotective estrogen analogues. The fusion of the additional benzene ring onto the indanone core could influence the binding affinity and selectivity for estrogen receptors or other relevant biological targets involved in neuroprotection. Future SAR studies in this area would likely focus on the strategic placement of hydroxyl groups to mimic the phenolic A-ring of estradiol, which is crucial for estrogenic activity, alongside other substituents on the benz[f]indenone core to optimize neuroprotective effects and modulate toxicity.

Exploration of Benz[f]indene Systems for Bioactivity Mechanisms (excluding clinical aspects)

The exploration of the bioactivity mechanisms of benz[f]indene systems, while not exhaustively detailed for this compound itself, can be inferred from studies on related indanone and arylidene indanone scaffolds. These compounds have been investigated as inhibitors of cholinesterases, enzymes implicated in the pathology of Alzheimer's disease. rsc.orgnih.gov

Docking studies based on the X-ray crystal structure of the Torpedo californica acetylcholinesterase (TcAChE)–Donepezil complex have provided insights into the potential binding modes of indanone derivatives. For one active arylidene indanone derivative, molecular modeling suggested that the diethylamine (B46881) nitrogen interacts with the Trp84 residue at the bottom of the AChE gorge, while the indanone ring itself interacts with the indole (B1671886) ring of Trp279 at the top of the gorge. rsc.org This indicates that the indanone moiety plays a crucial role in anchoring the molecule within the active site of the enzyme. The rigid and planar structure of the arylidene indanone, a feature that would be even more pronounced in the benz[f]indenone system, is believed to be important for this interaction.

The bioactivity of indanone derivatives is not limited to cholinesterase inhibition. They are known to modulate the activities of monoamine oxidases (MAO-A and -B), which are involved in the metabolism of neurotransmitters. nih.gov Inhibition of these enzymes can lead to an increase in the levels of neuroprotective brain chemicals. The benz[f]indene scaffold, with its extended aromatic system, could offer unique electronic and steric properties that may lead to more potent and selective inhibition of these enzymes. The larger surface area of the benz[f]indene system compared to a simple indanone could allow for additional interactions with the enzyme's active site, potentially leading to enhanced bioactivity. Further mechanistic studies would be necessary to fully elucidate the specific interactions and conformational changes induced by benz[f]indenone derivatives upon binding to their biological targets.

Structural Components in Advanced Materials Research

The unique structural and electronic properties of this compound have also made it a target for investigation in the field of materials science. Its fused aromatic ring system and carbonyl group suggest potential applications in organic electronic materials, where charge transport and photophysical properties are of paramount importance.

Incorporation into Organic Electronic Materials (e.g., Colorants, Photophysical Properties)

The this compound moiety has been successfully incorporated into larger, complex molecular architectures for use in organic electronics. A notable example is the synthesis of two di(benz[f]indenone)-fused tetraazaanthracene isomers. acs.org These molecules were designed to have strong electron-accepting character, a desirable property for n-channel semiconducting materials used in organic field-effect transistors (OFETs) and organic solar cells (OSCs).

The optical and electronic properties of these benz[f]indenone-containing isomers were investigated using ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopies, as well as cyclic voltammetry. acs.org These studies revealed that the presence of the carbonyl and ethynyltris(isopropyl)silane groups on the di(benzoindenone)-fused azaacene derivatives endowed them with a strong electron-accepting nature, with an electron affinity of approximately -3.7 eV. acs.org This makes them attractive as electron-deficient molecular systems.

Proof-of-concept devices demonstrated the potential of these materials. Organic field-effect transistors fabricated with these compounds showed electron transport, and when paired with an electron-donating polymer in organic solar cells, they functioned as electron acceptor materials. acs.org This research underscores the utility of the benz[f]indenone scaffold in creating novel materials for organic electronic applications. The rigid, planar structure of the benz[f]indenone unit can contribute to favorable molecular packing in the solid state, which is crucial for efficient charge transport.

Influence of Benz[f]indenone Moiety on Molecular Conjugation Length

While direct studies specifically quantifying the influence of the this compound moiety on molecular conjugation length are limited, general principles from the study of conjugated polymers and fused ring systems can provide valuable insights. The conjugation length in a polymer or large molecule is a key determinant of its electronic and optical properties, such as its absorption and emission wavelengths and its charge carrier mobility.

Future Research Directions and Open Questions

Development of Novel and Sustainable Synthetic Routes

While classical methods for the synthesis of the benz[f]inden-1-one core exist, future research will increasingly focus on the development of more efficient, atom-economical, and environmentally benign synthetic strategies.

Key areas for future investigation include:

Catalytic Cyclization Reactions: Exploring novel transition-metal-catalyzed reactions, such as Ni-complex-catalyzed [2 + 2 + 2] cyclotrimerization, could provide direct access to the benz[f]indan-1-one skeleton from simple precursors. beilstein-journals.org

Microwave-Assisted Synthesis: The application of microwave-assisted intramolecular Friedel–Crafts acylation represents a move towards more sustainable practices. beilstein-journals.org Further development of such methods, potentially using reusable catalysts or solvent-free conditions, is a promising direction.

Multicomponent Reactions: Designing one-pot, multicomponent reactions for the synthesis of highly functionalized 1H-Benz[f]inden-1-one derivatives is a significant goal. Such strategies, which form multiple bonds in a single operation, are inherently more efficient and generate less waste. A recent example is the greener, one-pot methodology for synthesizing 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. nih.gov

Flow Chemistry: The adaptation of synthetic routes to continuous flow processes can offer improved safety, scalability, and reproducibility. Investigating flow-based approaches for key cyclization or functionalization steps is a logical next step.

A comparison of traditional versus potential sustainable synthetic approaches is highlighted below:

FeatureTraditional Methods (e.g., Friedel-Crafts)Future Sustainable Methods
Catalyst Stoichiometric Lewis acids (e.g., AlCl₃)Recyclable metal triflates, Nickel complexes beilstein-journals.org
Energy Input Conventional heatingMicrowave irradiation beilstein-journals.org
Strategy Multi-step sequencesOne-pot, multicomponent reactions nih.gov
Waste Significant solvent and reagent wasteReduced waste, potential for solvent-free conditions

Exploration of Underexplored Reactivity Pathways

The reactivity of the this compound core is not yet fully explored. Future research should aim to uncover novel transformations that can be used to build molecular complexity and access new chemical space.

Potential areas for exploration include:

Transformations of the Carbonyl Group: While standard carbonyl chemistry is applicable, exploring novel reactions at this position is warranted. For instance, the transformation of the related 3-hydroxybenzo[e]isoindolinone skeleton into new indan-1-one or phthalazin-1-one derivatives suggests that the benz[f]inden-1-one core could be a precursor to other complex heterocyclic systems. mdpi.comresearchgate.net

C-H Functionalization: Direct functionalization of the aromatic and cyclopentenone rings through C-H activation would represent a highly efficient method for introducing new substituents. This would avoid the need for pre-functionalized starting materials.

Cycloaddition Reactions: The dienophilic nature of the enone moiety can be further exploited in various cycloaddition reactions beyond the Diels-Alder reaction to construct complex polycyclic systems.

Photochemical Reactivity: Investigating the photochemical reactions of this compound and its derivatives could lead to the discovery of unique transformations and the synthesis of novel molecular architectures.

Advanced Computational Modeling for Complex Systems

Computational chemistry offers powerful tools to predict and understand the behavior of complex molecules like this compound. Future research will benefit from the increased application of advanced computational modeling.

Key research questions that can be addressed include:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) studies can be employed to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions. rsc.orgmdpi.com This can guide experimental work and reduce the need for extensive empirical screening.

Understanding Electronic Properties: Computational methods can elucidate the electronic structure, aromaticity, and photophysical properties of novel benz[f]inden-1-one derivatives. This is crucial for designing molecules with specific electronic or optical properties for applications in materials science.

Modeling Reaction Mechanisms: For complex, multi-step reactions, computational modeling can help to identify key intermediates and transition states, providing a detailed picture of the reaction mechanism. For example, a chemical kinetic modeling study of indene (B144670) pyrolysis has provided insights into the role of benz-indenyl radicals in PAH growth, which could be relevant for understanding the high-temperature chemistry of this compound. researchgate.net

In Silico Design of Functional Molecules: As demonstrated with other heterocyclic systems, computational tools can be used to design derivatives with specific biological activities by modeling their interactions with protein targets. mdpi.com

Design of Next-Generation Functional Benz[f]inden-1-one Derivatives

The this compound scaffold is a promising platform for the development of new functional molecules with applications in medicine and materials science.

Future design and synthesis efforts should focus on:

Biologically Active Compounds: The structural similarity of the indanone core to known bioactive molecules suggests its potential in medicinal chemistry. For example, novel dihydro-1H-indene derivatives have been designed and evaluated as tubulin polymerization inhibitors with potent anti-angiogenic and antitumor activity. tandfonline.comnih.gov Future work could explore derivatives targeting other biological pathways.

Organic Electronics: The extended π-system of the benz[f]indene core makes it an attractive building block for organic semiconductors, emitters for OLEDs, and other electronic materials. The synthesis and characterization of derivatives with tailored electronic properties is a rich area for future research.

Molecular Sensors: By incorporating specific functional groups, this compound derivatives could be designed to act as fluorescent or colorimetric sensors for ions or small molecules.

The table below summarizes the synthesis of some functional 1H-indene derivatives and their potential applications.

Derivative TypeSynthetic ApproachPotential ApplicationReference
Dihydro-1H-indene derivativesMulti-step synthesis involving cyclization, condensation, and reductionTubulin polymerization inhibitors, anticancer agents tandfonline.comnih.gov
3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dioneOne-pot multicomponent reactionBioactive hybrid heterocycles nih.gov
Hydroxy- and anilinoindanonesTransformation from 3-hydroxybenzo[e]isoindolinoneBiologically active compounds mdpi.com

Unraveling Complex Mechanistic Aspects in Stereoselective Transformations

Achieving control over stereochemistry is a central goal in modern organic synthesis. Future research on this compound should include detailed mechanistic studies of stereoselective reactions.

Open questions and research directions include:

Asymmetric Catalysis: Developing catalytic asymmetric methods for the synthesis of chiral benz[f]inden-1-one derivatives is a major challenge. This could involve asymmetric cyclizations, hydrogenations, or functionalizations.

Mechanistic Probes: The use of kinetic studies, isotope labeling, and in situ spectroscopic techniques can provide crucial data to elucidate reaction mechanisms.

Computational Mechanistic Studies: High-level computational studies, such as those using molecular electron density theory (MEDT), can be used to analyze the factors controlling stereoselectivity in reactions like cycloadditions. rsc.org Understanding the transition state geometries and non-covalent interactions that govern stereochemical outcomes is essential for designing more selective catalysts and reactions.

Enzymatic Reactions: The application of enzymes for the regio- and stereoselective synthesis of functionalized indanones is a promising but underexplored area. mdpi.com Biocatalysis could provide access to enantiopure derivatives that are difficult to obtain through traditional chemical methods.

By addressing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in synthesis, medicine, and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.